Unraveling the Structure of Murrayamine O: A Technical Guide
Unraveling the Structure of Murrayamine O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the structure elucidation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical architecture of this natural product.
Introduction
Murrayamine O is a naturally occurring carbazole alkaloid isolated from the root barks of Murraya euchrestifolia, a plant belonging to the Rutaceae family.[1][2][3] The structure of this compound, along with the related Murrayamine P, was first reported in 1995 by Wu, Wang, and Wu. Its unique cannabinol-skeletal framework has drawn interest from the scientific community. The elucidation of its structure was primarily achieved through spectroscopic analysis.
Spectroscopic Data
The structural determination of Murrayamine O relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectral data are fundamental to understanding the connectivity and chemical environment of the atoms within the Murrayamine O molecule.
Table 1: ¹H NMR Spectroscopic Data for Murrayamine O
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 7.88 | s | |
| H-4 | 7.20 | d | 8.0 |
| H-5 | 7.84 | d | 8.0 |
| H-8 | 7.18 | s | |
| H-1' | 3.34 | d | 7.0 |
| H-2' | 5.30 | t | 7.0 |
| H-4' | 2.15 | m | |
| H-5' | 1.68 | s | |
| H-6' | 1.82 | s | |
| 6-Me | 2.45 | s | |
| 9-NH | 8.02 | br s | |
| 10-OH | 5.42 | s |
Table 2: ¹³C NMR Spectroscopic Data for Murrayamine O
| Position | Chemical Shift (δ) ppm |
| C-1 | 123.5 |
| C-2 | 128.4 |
| C-3 | 118.6 |
| C-4 | 110.8 |
| C-4a | 140.2 |
| C-4b | 121.5 |
| C-5 | 119.5 |
| C-6 | 125.8 |
| C-7 | 115.6 |
| C-8 | 103.2 |
| C-8a | 148.5 |
| C-9a | 138.7 |
| C-1' | 22.8 |
| C-2' | 122.1 |
| C-3' | 132.5 |
| C-4' | 40.1 |
| C-5' | 25.7 |
| C-6' | 17.8 |
| 6-Me | 21.5 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of Murrayamine O.
Table 3: Mass Spectrometry Data for Murrayamine O
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-EIMS | ESI+ | 347.1885 [M]⁺ | C₂₃H₂₅NO₂ |
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural characterization of Murrayamine O.
Isolation of Murrayamine O
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Plant Material: The root bark of Murraya euchrestifolia was collected, air-dried, and pulverized.
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Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
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Solvent Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
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Chromatographic Separation: The chloroform-soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined.
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Purification: Murrayamine O was further purified from the combined fractions by preparative thin-layer chromatography (TLC) using a solvent system of n-hexane-acetone (4:1) to yield the pure compound.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX 110 mass spectrometer.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical steps taken to determine the structure of Murrayamine O.
